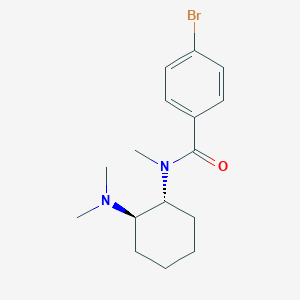

4-(1,3-Benzodioxole-5-carbonyl)-1,3-dihydroquinoxalin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

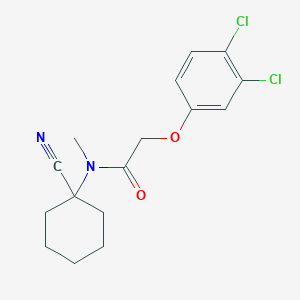

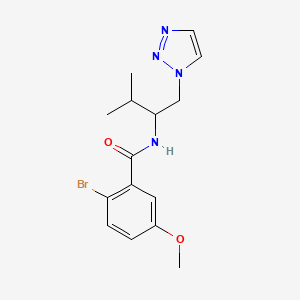

The compound “4-(1,3-Benzodioxole-5-carbonyl)-1,3-dihydroquinoxalin-2-one” is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is a common structural component in many bioactive molecules . The carbonyl group (-C=O) suggests that it might be an amide or a ketone .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3-benzodioxole ring, possibly through a condensation reaction . The quinoxalin-2-one moiety could be synthesized through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the benzodioxole and quinoxalin-2-one rings, with the carbonyl group contributing to the compound’s reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. The carbonyl group is often reactive and could undergo reactions such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of functional groups .Applications De Recherche Scientifique

Photoinitiation for Free Radical Polymerization

A study by Kumbaraci, Aydoğan, Talinli, and Yagcı (2012) demonstrated the use of a 1,3-benzodioxole derivative, specifically 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, as a caged one-component Type II photoinitiator for free radical polymerization. This derivative releases 5-benzoyl-1,3-benzodioxole upon irradiation, facilitating the initiation of polymerization through a subsequent photoexcitation and hydrogen abstraction process. This application underscores the potential of benzodioxole derivatives in the field of polymer science, particularly in the development of novel photoinitiating systems for polymer fabrication processes (Kumbaraci et al., 2012).

Anticancer, DNA Binding, and Antibacterial Agents

Gupta, Rao, Bommaka, Raghavendra, and Aleti (2016) explored the eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives for their anticancer, DNA binding, and antibacterial properties. The study identified specific compounds within this series that demonstrated significant potency against cancer cells, bacteria, and in binding to DNA, suggesting the therapeutic and biochemical utility of benzodioxole derivatives in medicinal chemistry. The research highlights a green synthetic approach to generating benzodioxole derivatives with promising biological activities, potentially contributing to the development of new drugs and therapeutic agents (Gupta et al., 2016).

Antimicrobial Activity

Singh, Deivedi, Hashim, and Singhal (2010) investigated the synthesis and antimicrobial activity of new quinoxaline derivatives. The study involved the creation of compounds expected to possess enhanced antimicrobial efficacy. These synthesized quinoxaline derivatives showcased optimized antimicrobial properties, presenting a promising avenue for the development of new antimicrobial agents based on quinoxaline and benzodioxole frameworks. This research underscores the significance of structural modification in enhancing the biological activities of heterocyclic compounds (Singh et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

4-(1,3-benzodioxole-5-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-15-8-18(12-4-2-1-3-11(12)17-15)16(20)10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOJGIOAAFLWDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2868417.png)

![7,7-Dichloro-1-methylbicyclo[4.1.0]heptane](/img/structure/B2868421.png)

![Methyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)

![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)